Cas no 1713906-53-6 (2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine)

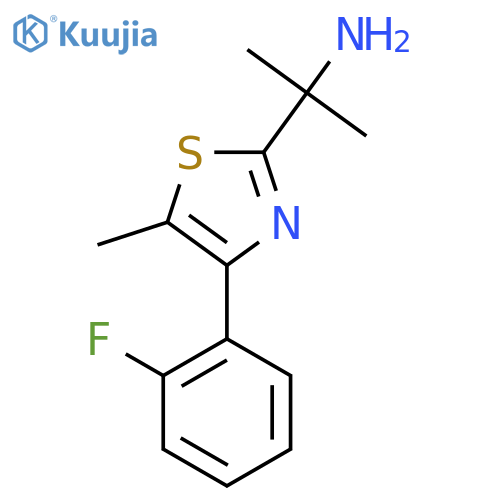

1713906-53-6 structure

商品名:2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine

CAS番号:1713906-53-6

MF:C13H15FN2S

メガワット:250.335005044937

MDL:MFCD25356225

CID:4612428

PubChem ID:112677187

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine

- 2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine

-

- MDL: MFCD25356225

- インチ: 1S/C13H15FN2S/c1-8-11(9-6-4-5-7-10(9)14)16-12(17-8)13(2,3)15/h4-7H,15H2,1-3H3

- InChIKey: OZEOZHVJDUKWJV-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C2C=CC=CC=2F)N=C1C(C)(C)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 272

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 67.2

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226694-0.05g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 0.05g |

$174.0 | 2024-06-20 | |

| Enamine | EN300-226694-2.5g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 2.5g |

$1454.0 | 2024-06-20 | |

| Enamine | EN300-226694-5.0g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 5.0g |

$2152.0 | 2024-06-20 | |

| Enamine | EN300-226694-10.0g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 10.0g |

$3191.0 | 2024-06-20 | |

| A2B Chem LLC | AV76098-50mg |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 50mg |

$219.00 | 2024-04-20 | |

| Enamine | EN300-226694-5g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 5g |

$2152.0 | 2023-09-15 | |

| 1PlusChem | 1P01ANPE-10g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 10g |

$4006.00 | 2024-06-19 | |

| Enamine | EN300-226694-1g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 1g |

$743.0 | 2023-09-15 | |

| A2B Chem LLC | AV76098-100mg |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 100mg |

$306.00 | 2024-04-20 | |

| 1PlusChem | 1P01ANPE-1g |

2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine |

1713906-53-6 | 95% | 1g |

$861.00 | 2025-03-19 |

2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1713906-53-6 (2-4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-ylpropan-2-amine) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量